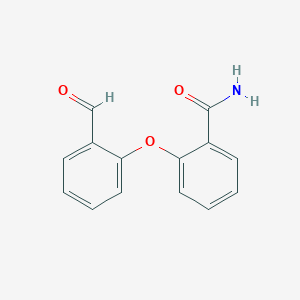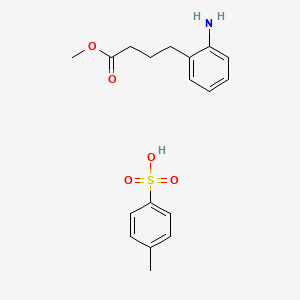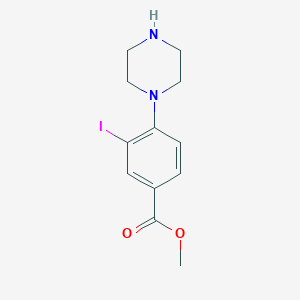![molecular formula C30H24Cu2N2O8 B13748741 dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate](/img/structure/B13748741.png)
dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicopper;1,4-diazabicyclo[222]octane;naphthalene-2,6-dicarboxylate is a complex compound that combines copper ions with 1,4-diazabicyclo[222]octane and naphthalene-2,6-dicarboxylate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate typically involves the coordination of copper ions with 1,4-diazabicyclo[2.2.2]octane and naphthalene-2,6-dicarboxylate ligands. The reaction is usually carried out in a solvent such as ethanol or water, under controlled temperature and pH conditions to ensure the proper formation of the complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination reactions using similar conditions as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The copper ions in the compound can participate in redox reactions, acting as catalysts for oxidation processes.
Substitution: The ligands in the complex can be substituted with other ligands under appropriate conditions.
Coordination: The compound can form additional coordination bonds with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized forms of the ligands, while substitution reactions can produce new coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including cycloaddition and coupling reactions.
Biology: The compound’s coordination properties make it useful in studying metalloproteins and enzyme mimetics.
Mecanismo De Acción
The mechanism of action of dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate involves the coordination of copper ions with the ligands, which can facilitate various chemical transformations. The copper ions can act as Lewis acids, activating substrates for nucleophilic attack or facilitating electron transfer processes. The specific pathways and molecular targets depend on the nature of the reaction and the substrates involved .
Comparación Con Compuestos Similares
Similar Compounds
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with different functional groups and applications.
Uniqueness
Dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate is unique due to its combination of copper ions with 1,4-diazabicyclo[2.2.2]octane and naphthalene-2,6-dicarboxylate ligands, which imparts distinct catalytic and coordination properties. This makes it particularly valuable in applications requiring specific coordination environments and reactivity profiles.
Propiedades
Fórmula molecular |
C30H24Cu2N2O8 |
|---|---|
Peso molecular |
667.6 g/mol |
Nombre IUPAC |
dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate |
InChI |
InChI=1S/2C12H8O4.C6H12N2.2Cu/c2*13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9;1-2-8-5-3-7(1)4-6-8;;/h2*1-6H,(H,13,14)(H,15,16);1-6H2;;/q;;;2*+2/p-4 |
Clave InChI |
RKJQCXJMFHHICS-UHFFFAOYSA-J |
SMILES canónico |
C1CN2CCN1CC2.C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].[Cu+2].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







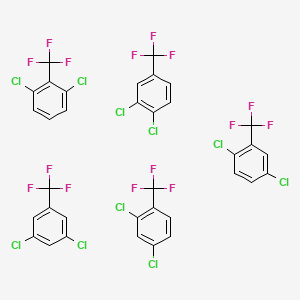
![2-amino-2-[4-(difluoromethoxy)phenyl]propanamide](/img/structure/B13748688.png)

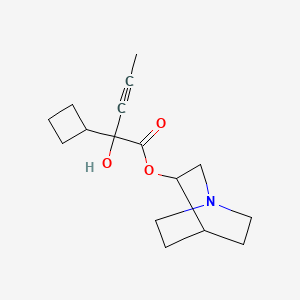

![2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride](/img/structure/B13748712.png)
